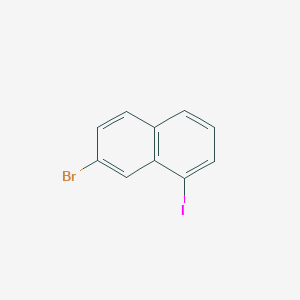

7-Bromo-1-iodonaphthalene

説明

7-Bromo-1-iodonaphthalene (C₁₀H₆BrI) is a dihalogenated naphthalene derivative featuring bromine and iodine substituents at the 7- and 1-positions, respectively. This compound is of interest in organic synthesis due to the distinct electronic and steric effects imparted by the halogen atoms, which influence its reactivity in cross-coupling reactions, photophysical properties, and solubility behavior.

特性

分子式 |

C10H6BrI |

|---|---|

分子量 |

332.96 g/mol |

IUPAC名 |

7-bromo-1-iodonaphthalene |

InChI |

InChI=1S/C10H6BrI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |

InChIキー |

NZINGQBPWPWXMG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodonaphthalene typically involves halogenation reactions. One common method is the bromination of 1-iodonaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a packed-bed column containing activated magnesium, which facilitates the Grignard reaction of aryl halides with electrophiles. This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions .

化学反応の分析

Types of Reactions: 7-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Substituted Naphthalenes: Resulting from nucleophilic or electrophilic substitution reactions.

科学的研究の応用

7-Bromo-1-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Used in the development of organic semiconductors and other advanced materials.

Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

作用機序

The mechanism of action of 7-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds, which facilitates the substitution or coupling processes. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Cross-Coupling Reactions

- Iodine as a Superior Leaving Group: The iodine atom at position 1 in this compound is more reactive in Suzuki-Miyaura and Ullmann couplings compared to bromine. For example, J. Britton et al. (2017) demonstrated that aryl iodides undergo coupling at lower temperatures and with higher yields than bromides .

- Regioselectivity: Braddock et al. (2004) highlighted that steric hindrance at the 1-position of naphthalene can slow substitution, but iodine’s stronger leaving-group ability often compensates for this .

Electrophilic Substitution

Photophysical Behavior

- X. He et al. (2018) observed similar effects in iodinated polyaromatic hydrocarbons .

生物活性

7-Bromo-1-iodonaphthalene is a polycyclic aromatic compound that has garnered attention for its unique halogenated structure and potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, is utilized in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and material science.

The molecular formula of this compound is , with a molecular weight of approximately 292.06 g/mol. The compound features a naphthalene core with halogen substituents that significantly influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to the reactivity of its halogen substituents. The carbon-halogen bonds can undergo various substitution reactions, making the compound a versatile intermediate in organic synthesis. These reactions can lead to the formation of bioactive compounds that may interact with biological targets, including enzymes and receptors.

Biological Activity Studies

Research has indicated that halogenated naphthalene derivatives, including this compound, can affect metabolic pathways and enzyme activities. Notably, studies have shown that halogen atoms can enhance binding affinities to specific biological targets, suggesting potential pharmacological applications.

Case Studies

-

Enzyme Interaction :

- A study explored the interaction of this compound with fungal enzymes, revealing altered metabolic pathways indicative of its influence on biotransformation processes.

- The compound's halogen substituents were found to play a significant role in enhancing enzyme binding, leading to increased metabolic activity.

-

Pharmacological Potential :

- Research into fluorinated naphthalene derivatives has highlighted their potential as drug candidates due to their ability to modulate biological activity through interactions with various receptors .

- Compounds structurally related to this compound have shown promise in drug development, particularly in targeting specific pathways involved in disease mechanisms.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromonaphthalene | Lacks iodine; less reactive in coupling reactions | |

| 2-Bromo-1-iodonaphthalene | Different substitution pattern; affects reactivity | |

| 7-Iodonaphthalene | Iodine only; different reactivity profile |

The presence of both bromine and iodine in this compound provides distinct electronic properties that enhance its reactivity compared to other halogenated naphthalenes. This dual halogenation allows for versatile applications in organic synthesis and potential interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。